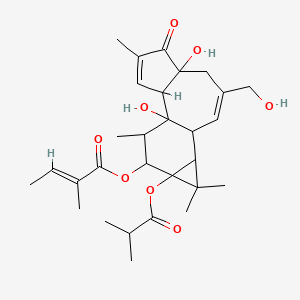

12-O-Tiglylphorbol-13-isobutyrate

Description

Historical Overview of Phorbol (B1677699) Ester Discovery and Their Biological Significance

The story of phorbol esters is intrinsically linked to the plant Croton tiglium, a source of traditional remedies and potent chemical constituents.

Isolation from Croton tiglium and Early Characterization

For centuries, the seeds and oil of Croton tiglium, commonly known as purging croton, have been utilized in traditional medicine. wikipedia.org The potent effects of croton oil are largely due to its high concentration of phorbol esters. wikipedia.org The parent alcohol, phorbol, was first isolated from the oil of Croton tiglium seeds in 1934 through hydrolysis. wikipedia.org However, it wasn't until 1967 that its complex chemical structure was fully elucidated. wikipedia.org Subsequent research focused on isolating and identifying the various ester derivatives of phorbol present in the plant. These efforts led to the discovery of a multitude of phorbol esters, each with unique fatty acid chains attached to the phorbol backbone. nih.govnih.gov

Recognition as Potent Modulators of Cellular Signal Transduction

The scientific significance of phorbol esters skyrocketed with the discovery of their ability to act as powerful modulators of cellular signal transduction pathways. nih.gov A pivotal breakthrough was the identification of protein kinase C (PKC) as a primary intracellular target of phorbol esters. nih.govcellsignal.com These compounds mimic the action of diacylglycerol (DAG), a natural activator of PKC, but are more stable, making them invaluable tools for studying the roles of PKC in various cellular processes. nih.gov This discovery opened the floodgates for research into the myriad of physiological effects mediated by phorbol esters, including their influence on cell growth, differentiation, and apoptosis. nih.govwikipedia.org Their ability to activate PKC and its downstream signaling cascades has made them indispensable in biomedical research, particularly in studies of carcinogenesis and cell signaling. wikipedia.orgnih.gov

Identification and Characterization of 12-O-Tiglylphorbol-13-isobutyrate as a Constituent of Croton tiglium Seed Oil

Among the diverse array of phorbol esters isolated from Croton tiglium, 12-O-Tiglylphorbol-13-isobutyrate was identified as a notable constituent of the seed oil. researchgate.netmedchemexpress.com Its isolation and characterization were achieved through extensive analysis of spectroscopic data. researchgate.net This particular diester is one of many phorbol derivatives found in the plant, with research indicating the presence of over 100 different phorbol ester derivatives in Croton tiglium seed extracts. thieme-connect.com Studies have reported the isolation of 12-O-Tiglylphorbol-13-isobutyrate alongside other known and new phorbol esters, contributing to the comprehensive chemical profile of this plant. nih.govresearchgate.net

Positioning 12-O-Tiglylphorbol-13-isobutyrate within the Tigliane (B1223011) Diterpenoid Family and Phorbol Diesters

From a chemical standpoint, 12-O-Tiglylphorbol-13-isobutyrate belongs to the tigliane family of diterpenes. wikipedia.org The core structure of these compounds is a tetracyclic carbon skeleton known as phorbol. wikipedia.orgnih.gov Tigliane diterpenoids are characterized by a unique 5/7/6/3 fused ring system. nih.gov Phorbol itself has several hydroxyl groups that can be esterified with various fatty acids, giving rise to a large family of phorbol esters. wikipedia.org

12-O-Tiglylphorbol-13-isobutyrate is specifically classified as a phorbol diester, meaning two of the hydroxyl groups on the phorbol backbone are esterified. In this case, the hydroxyl group at position C-12 is esterified with a tiglyl group, and the hydroxyl group at C-13 is esterified with an isobutyrate group. researchgate.netnih.gov

Table 1: Structural Classification of 12-O-Tiglylphorbol-13-isobutyrate

| Classification Level | Description |

| Family | Tigliane Diterpenoid wikipedia.org |

| Core Structure | Phorbol wikipedia.orgnih.gov |

| Sub-Class | Phorbol Diester researchgate.netmedchemexpress.com |

| Ester Group at C-12 | Tiglyl researchgate.netnih.gov |

| Ester Group at C-13 | Isobutyrate researchgate.netnih.gov |

Current Research Landscape and Broader Implications for Mechanistic Studies

Current research continues to explore the diverse biological activities of phorbol esters, including 12-O-Tiglylphorbol-13-isobutyrate. nih.govresearchgate.net These compounds remain critical tools for dissecting complex cellular signaling pathways. For instance, studies have shown that phorbol esters can modulate interferon signaling and the expression of various genes. nih.govnih.gov Their ability to activate protein kinase C is leveraged to investigate downstream events such as the activation of the MAPK pathway and the endocytosis of chemokine receptors like CXCR4. cellsignal.comsemanticscholar.org

Table 2: Investigated Biological Activities of Phorbol Esters

| Biological Process | Research Focus |

| Cellular Signaling | Activation of Protein Kinase C (PKC) and downstream pathways. nih.govcellsignal.com |

| Gene Expression | Modulation of interferon-induced gene expression. nih.govnih.gov |

| Cytotoxicity | Inhibition of human tumor cell lines. nih.govnih.govresearchgate.net |

| Receptor Modulation | Induction of endocytosis of chemokine receptors. semanticscholar.org |

| Inflammation | Correlation of binding affinities with inflammatory potencies. nih.gov |

Properties

Molecular Formula |

C29H40O8 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H40O8/c1-9-15(4)25(33)36-23-17(6)28(35)19(21-26(7,8)29(21,23)37-24(32)14(2)3)11-18(13-30)12-27(34)20(28)10-16(5)22(27)31/h9-11,14,17,19-21,23,30,34-35H,12-13H2,1-8H3/b15-9+ |

InChI Key |

MVWXLRYZCZSBKW-OQLLNIDSSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C |

Origin of Product |

United States |

Molecular Mechanisms of Action and Biological Targets of 12 O Tiglylphorbol 13 Isobutyrate

Primary Interaction with Protein Kinase C (PKC) Isoforms

12-O-Tiglylphorbol-13-isobutyrate, a phorbol (B1677699) ester derived from croton oil, exerts its biological effects primarily through its interaction with protein kinase C (PKC) isoforms. medchemexpress.com Phorbol esters, including 12-O-Tiglylphorbol-13-isobutyrate, are potent activators of PKC and have been instrumental as research tools to understand the role of this enzyme in various cellular processes. nih.gov

Binding to C1 Domains and Mimicry of Diacylglycerol (DAG)

The regulatory domain of PKC contains the C1 domains, which are the binding sites for phorbol esters. nih.gov These domains are the natural receptors for the endogenous second messenger, diacylglycerol (DAG). nih.govnih.gov Phorbol esters like 12-O-Tiglylphorbol-13-isobutyrate act as stable analogs of DAG, effectively mimicking its function. nih.govnih.govnih.gov The C1 domain is composed of two beta sheets that create a pocket where phorbol esters and DAG bind. nih.gov The binding of phorbol esters to this site is a critical step in the activation of PKC. nih.gov

The C1 domain is a recognition motif found in several protein families, not just PKCs. These include protein kinases D (PKDs), DAG kinases (DAGKs), and mammalian uncoordinated-13 proteins (Munc13s). nih.gov Different proteins containing the C1 domain exhibit varying affinities for DAG and phorbol esters. nih.gov

Ligand-Induced Conformational Changes and Membrane Translocation of PKC

The binding of a phorbol ester to the C1 domain induces a conformational change in the PKC enzyme. This allows a hydrophobic region of the C1 domain to facilitate the translocation of the PKC-phorbol ester complex to the cell membrane, where it can be anchored. nih.gov Once at the membrane, the catalytic domain of PKC is activated, leading to the phosphorylation of its target substrates. nih.gov This translocation from the cytosol to the membrane is a key event in PKC activation. For instance, in human rhabdomyosarcoma cells, the PKC alpha isoform translocates to the membrane fraction within five minutes of treatment with a phorbol ester. nih.gov Similarly, in αT3-1 cells, the translocation of PKC alpha and epsilon isoforms is detectable within 10 seconds of treatment with phorbol 12,13-dibutyrate (PDBu). nih.gov

Distinct Nature of Sustained Activation Compared to Transient DAG-mediated Activation

A key difference between activation by phorbol esters and the natural ligand DAG lies in the duration of the activation signal. DAG is a transient signaling molecule that is rapidly metabolized in the cell. In contrast, phorbol esters are more stable and are not readily metabolized, leading to a sustained activation of PKC. nih.gov This prolonged activation can have different downstream consequences compared to the transient signals produced by DAG. For example, prolonged treatment of human rhabdomyosarcoma cells with a phorbol ester induces both growth arrest and myogenic differentiation, while shorter treatments only trigger differentiation, suggesting that the duration of PKC activation is critical for the cellular response. nih.gov

Differential Activation and Downregulation of Specific PKC Isoforms by Phorbol Esters

Phorbol esters can differentially activate and subsequently downregulate specific PKC isoforms. nih.govnih.gov This differential regulation is dependent on the cell type and the specific phorbol ester used. For example, in human rhabdomyosarcoma cells, short-term treatment with 12-O-tetradecanoylphorbol-13-acetate (TPA) leads to the rapid translocation and subsequent complete downregulation of PKCα within 6 hours, while other expressed isoforms are downregulated after more prolonged treatment. nih.gov In αT3-1 gonadotrope-derived cells, treatment with PDBu for 17 hours resulted in the disappearance of PKCα and PKCε from the cytosol and a slight increase in the membranes, while PKCζ immunoreactivity in the cytosol decreased. nih.gov This isoform-specific regulation allows for a complex and nuanced cellular response to phorbol ester stimulation.

| PKC Isoform | Effect of Phorbol Ester Treatment | Cell Type | Reference |

| PKCα | Rapid translocation to membrane, followed by complete downregulation after 6 hours. | Human Rhabdomyosarcoma (RD) Cells | nih.gov |

| PKCα | Disappeared from cytosol and slightly increased in membranes after 17 hours. | αT3-1 Gonadotrope-Derived Cells | nih.gov |

| PKCε | Disappeared from cytosol and slightly increased in membranes after 17 hours. | αT3-1 Gonadotrope-Derived Cells | nih.gov |

| PKCζ | Decreased immunoreactivity in cytosol after 17 hours. | αT3-1 Gonadotrope-Derived Cells | nih.gov |

Non-PKC Protein Receptors and Other C1 Domain-Containing Proteins

While PKC isoforms are the primary targets of phorbol esters, these compounds can also interact with other proteins that contain C1 domains. nih.gov This expands the range of cellular processes that can be modulated by compounds like 12-O-Tiglylphorbol-13-isobutyrate.

Interaction with Munc13 and its Role in Cellular Secretory Pathways

One of the most significant non-PKC targets for phorbol esters is Munc13. nih.gov Munc13 is a presynaptic protein essential for neurotransmitter release and synaptic vesicle priming. nih.govnih.gov Like PKC, Munc13 possesses a C1 domain that binds both DAG and phorbol esters. nih.govnih.gov The binding of these ligands to the Munc13 C1 domain is crucial for its function in the cellular secretory pathway. nih.gov

Exploration of Additional Phorbol Ester Receptor Candidates

While Protein Kinase C (PKC) is the most recognized receptor for phorbol esters, research suggests the existence of other potential binding sites or receptor subclasses. Studies on analogues like [20-3H]12-deoxyphorbol 13-isobutyrate ([3H]DPB) have shown complex binding patterns in mouse skin preparations. nih.gov Analysis of this binding revealed curvilinear Scatchard plots, which is consistent with the presence of multiple binding sites with different affinities. nih.gov

Specifically, two distinct binding sites were identified for [3H]DPB, and a third site with a lower affinity for DPB was identified through competitive binding studies with another phorbol ester, [3H]phorbol 12,13-dibutyrate ([3H]PDBU). nih.gov The structure-activity relationships for these sites appeared to differ, raising the question of whether they represent distinct protein receptors or different conformational states of the same receptor. nih.gov These findings support the hypothesis that the biological effects of phorbol esters may be mediated by a broader range of receptors than initially thought.

Table 1: Binding Affinities of Phorbol Ester Analogues to Receptor Sites in Mouse Skin

| Compound | Binding Site | Affinity (nM) |

|---|---|---|

| [3H]DPB | Site 1 | 6.9 |

| Site 2 | 86 | |

| Site 3 | 5400 | |

| [3H]PDBU | Site 1 | 0.7 |

| Site 2 | 10 |

This table is based on data from studies on [3H]DPB and [3H]PDBU, which are structurally related to 12-O-Tiglylphorbol-13-isobutyrate.

Downstream Signaling Cascades Initiated by 12-O-Tiglylphorbol-13-isobutyrate

The activation of PKC by 12-O-Tiglylphorbol-13-isobutyrate initiates a complex network of downstream signaling cascades. ontosight.ai This activation leads to a wide array of cellular responses, making it a valuable tool for studying signal transduction. ontosight.ai The initiated pathways are crucial in regulating fundamental cellular activities, including proliferation, differentiation, and apoptosis. ontosight.ai

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A key consequence of PKC activation by phorbol esters is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathways. The closely related phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), is known to induce the MAPK/extracellular signal-regulated kinase (ERK) pathway. wikipedia.org Research has also demonstrated that TPA can induce the activation of the c-Jun NH2-terminal kinase (JNK) pathway, another major branch of the MAPK family, in certain human colon cancer cells. nih.gov The activation of these MAPK pathways plays a critical role in transmitting signals from the cell surface to the nucleus, ultimately influencing gene expression and cellular fate.

Modulation of the NF-κB Signaling Cascade

The activation of PKC by phorbol esters is a known upstream event for the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. While direct studies on 12-O-Tiglylphorbol-13-isobutyrate's effect on NF-κB are not extensively detailed, the mechanism is well-established for PKC activators. Inactive NF-κB resides in the cytoplasm, bound to its inhibitor, IκB. PKC activation can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. These genes are often involved in inflammatory responses, immune function, and cell survival. The modulation of the NF-κB pathway is a critical component of the cellular response to phorbol esters.

Cellular and Subcellular Effects Mediated by 12 O Tiglylphorbol 13 Isobutyrate

Regulation of Cellular Proliferation and Differentiation Processes

This compound has been shown to be a potent agent in regulating cell growth and development, with distinct impacts on the cell cycle and the commitment of cells to specific lineages.

Research has demonstrated that related phorbol (B1677699) esters can inhibit the growth of certain cancer cell lines. For instance, a similar compound, 12-deoxyphorbol 13-palmitate, was found to inhibit the growth of BGC823 cells and induce cell cycle arrest at the G2-M checkpoint. nih.gov This suggests that phorbol esters can interfere with the normal progression of the cell cycle, a critical process for cell proliferation. The cell cycle is a tightly regulated process, and its disruption can lead to a halt in cell division and growth. nih.gov

Phorbol esters are known to influence cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. This is a crucial process in the development of multicellular organisms. While direct studies on 12-O-Tiglylphorbol-13-isobutyrate's effect on cell lineage commitment are limited, the broader class of phorbol esters is recognized for its ability to induce differentiation in various cell lines. This suggests that 12-O-Tiglylphorbol-13-isobutyrate may also play a role in directing the developmental fate of cells, leading to changes in their form and function.

Induction and Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a vital process for removing old, damaged, or infected cells. 12-O-Tiglylphorbol-13-isobutyrate has been shown to modulate this process through various mechanisms.

Studies on similar phorbol esters have revealed their capacity to induce apoptosis. For example, 12-deoxyphorbol 13-palmitate was found to induce apoptosis in BGC823 cells, as evidenced by the activation of caspase-3 and caspase-9. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Their activation leads to the cleavage of specific proteins, ultimately resulting in the dismantling of the cell.

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). Research on 12-deoxyphorbol 13-palmitate has shown that it can up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the expression of the anti-apoptotic protein Bcl-2 in BGC823 cells. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a critical step in the initiation of apoptosis. The overexpression of Bcl-2 has been implicated in the resistance of cancer cells to chemotherapy, making its downregulation a key therapeutic strategy. nih.govmdpi.com

Table 1: Effect of a Related Phorbol Ester on Apoptotic Proteins

| Cell Line | Treatment | Effect on Bcl-2 | Effect on Bax |

| BGC823 | 12-deoxyphorbol 13-palmitate | Down-regulation | Up-regulation |

Data based on studies of a structurally similar phorbol ester.

Alterations in Gene Expression Profiles

The cellular effects of 12-O-Tiglylphorbol-13-isobutyrate are ultimately driven by its ability to alter gene expression. Phorbol esters, in general, are known to modulate the expression of a wide variety of genes through their interaction with protein kinase C (PKC). For example, phorbol 12-myristate 13-acetate (PMA) has been shown to upregulate the expression of mucin genes in a human colon cancer cell line. nih.gov Another study on an interleukin-13 receptor-targeted cytotoxin demonstrated that it could downregulate Bcl-2 and upregulate Bax at the mRNA level. nih.gov Furthermore, interleukin-13 itself has been shown to induce significant changes in the transcriptome of esophageal tissue. nih.gov These findings suggest that 12-O-Tiglylphorbol-13-isobutyrate likely influences cellular processes by triggering a cascade of changes in gene expression, leading to the observed effects on proliferation, differentiation, and apoptosis.

Role in the Expression of Enzymes Involved in Cellular Remodeling (e.g., Matrix Metalloproteinases)

12-O-Tiglylphorbol-13-isobutyrate and other phorbol esters play a significant role in cellular remodeling through the regulation of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components, a crucial process in tissue remodeling, angiogenesis, and tumor invasion. portlandpress.commdpi.com

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), have been shown to induce the expression and secretion of several MMPs. portlandpress.comnih.gov For example, in human endothelial cells, PMA can stimulate the expression of MMP-1, MMP-3, and MMP-9. portlandpress.com Similarly, in human glioblastoma cells, PMA induces the secretion of MMP-9 and activates the proenzyme of MMP-2. nih.gov This increased MMP activity is often associated with a decrease in the expression of their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.gov

The mechanism behind this regulation often involves the activation of protein kinase C (PKC). nih.govplos.org Activation of PKCα by PMA in endothelial progenitor cells has been demonstrated to increase the activity and expression of MMP-2 and MMP-9, promoting cell migration and tube formation, key processes in angiogenesis. plos.org This effect is mediated through pathways involving NADPH oxidase and the generation of reactive oxygen species (ROS). plos.org

The regulation of MMPs by phorbol esters is a critical aspect of their biological effects, contributing to their roles in both physiological and pathological processes. The ability to modulate the expression of these powerful enzymes highlights the compound's influence on the cellular microenvironment and tissue architecture.

Table 1: Effects of Phorbol Esters on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Various Cell Types

| Cell Type | Phorbol Ester | Effect on MMP/TIMP Expression | Reference |

| Human Glioblastoma Cells (D54) | Phorbol 12-myristate 13-acetate (PMA) | Induces MMP-9 secretion, activates pro-MMP-2, and down-regulates TIMP-1 and TIMP-2 secretion. | nih.gov |

| Human Endothelial Cells | Phorbol 12-myristate 13-acetate (PMA) | Stimulates MMP-1, MMP-3, and MMP-9 expression. | portlandpress.com |

| Human Endothelial Progenitor Cells | Phorbol-12-myristate-13-acetate (PMA) | Increases activity and expression of MMP-2 and MMP-9. | plos.org |

| Tumor and Normal Cell Lines | Phorbol ester | Varied effects on MMP and TIMP expression depending on the cell line. | nih.gov |

Immunological Modulation in Cellular and In Vitro Models

Effects on Immune Cell Activation and Functional Responses

12-O-Tiglylphorbol-13-isobutyrate and related phorbol esters are potent modulators of the immune system, primarily through their ability to activate protein kinase C (PKC). This activation mimics the physiological signaling that occurs during immune cell activation, leading to a range of functional responses.

Phorbol esters can directly activate T lymphocytes. For instance, in conjunction with a calcium ionophore, phorbol esters can induce the expression of key cytokines like interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) in T cells. mdpi.com This co-stimulation bypasses the need for T-cell receptor (TCR) engagement, directly activating downstream signaling pathways.

Furthermore, phorbol esters have been shown to influence the behavior of other immune cells. Tissue-type plasminogen activator (tPA), whose expression can be induced by phorbol esters, has been shown to enhance T-cell activation and proliferation. nih.gov It also modulates the release of cytokines from immune cells, such as increasing IL-6 and IL-10 secretion by activated splenocytes. nih.gov

The inflammatory responses induced by phorbol esters can also promote the metastatic spread of certain cancer cells, a process that is dependent on the presence of neutrophils and intact Toll-like receptor 4 (TLR4) signaling. nih.gov This highlights the complex interplay between phorbol ester-induced inflammation and the tumor microenvironment.

Stimulation of Inflammatory Mediator Release in Cellular Systems

A hallmark of the immunological effects of 12-O-Tiglylphorbol-13-isobutyrate and other phorbol esters is the stimulation of inflammatory mediator release from various immune cells. This is a direct consequence of PKC activation, which triggers signaling cascades leading to the production and secretion of pro-inflammatory molecules. researchgate.net

In cellular systems, phorbol esters can induce the release of a variety of inflammatory mediators, including cytokines and chemokines. researchgate.net For example, in activated splenocytes, tissue-type plasminogen activator (tPA), which can be induced by phorbol esters, increases the secretion of IL-6 and IL-10. nih.gov

The pro-inflammatory nature of phorbol esters is well-documented. nih.gov They are known to induce inflammatory responses in various tissues, and this activity is closely linked to their ability to activate PKC and subsequent signaling pathways. researchgate.net The binding of phorbol esters, such as [3H]12-deoxyphorbol 13-isobutyrate, to specific receptors in mouse skin correlates with their inflammatory potency. nih.gov

This stimulation of inflammatory mediator release is a key component of the biological activity of phorbol esters and underlies many of their physiological and pathological effects.

Table 2: Immunological Effects of Phorbol Esters in Cellular and In Vitro Models

| Cell Type/Model | Phorbol Ester/Mediator | Observed Effect | Reference |

| EL4 Cells, Primary Effector CD4+ and CD8+ T cells | Phorbol esters and calcium ionophores | Induces expression of Interleukin-2 (IL-2) | mdpi.com |

| Activated Splenocytes | Tissue-type plasminogen activator (tPA) | Increases IL-6 and IL-10 secretion | nih.gov |

| Melanoma Model | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Promotes metastatic spread via neutrophilic inflammation | nih.gov |

| Mouse Skin | [3H]12-deoxyphorbol 13-isobutyrate | Binding affinity correlates with inflammatory potency | nih.gov |

Structure Activity Relationships Sar and Analogue Development in Research

Phorbol (B1677699) Ester Pharmacophore Analysis and Key Structural Determinants for Biological Activity

The concept of a pharmacophore, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is central to understanding how phorbol esters function. For phorbol esters, this pharmacophore involves a specific spatial orientation of oxygen atoms and hydrophobic regions that mimics the endogenous PKC activator, diacylglycerol (DAG). nih.govnih.gov

The nature of the ester groups at the C-12 and C-13 positions on the phorbol ring system is a primary determinant of a phorbol ester's potency and specific biological effects. nih.gov The lipophilicity and length of these acyl chains significantly influence the molecule's ability to partition into cellular membranes and bind to the C1 domain of PKC. nih.gov For instance, the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA or PMA) possesses a long, hydrophobic tetradecanoyl chain at C-12, which contributes to its high affinity for PKC. nih.gov In contrast, phorbol esters with shorter acyl chains, such as phorbol 12,13-diacetate, are less lipophilic and exhibit weaker, non-tumorigenic activation of PKC. nih.gov The specific combination of a tigloyl group at C-12 and an isobutyryl group at C-13 in 12-O-Tiglylphorbol-13-isobutyrate defines its unique interaction with PKC and subsequent cellular responses.

The hydroxyl groups at various positions on the phorbol backbone, particularly at C-4, C-9, and C-20, have been identified as key components of the phorbol ester pharmacophore. nih.govpnas.org These hydrophilic groups are believed to form crucial hydrogen bonds within the binding site of the PKC C1 domain, stabilizing the ligand-protein complex. cjnmcpu.com The C-20 hydroxyl group, for example, is thought to be a critical anchor point. However, some research has suggested that the C-4 hydroxyl group may not be strictly necessary for PKC binding, as certain 4-deoxy-phorbol esters retain potent activity. nih.gov The rigid and complex stereochemistry of the tigliane (B1223011) core is also indispensable, as it holds these functional groups in the precise orientation required for high-affinity binding and activation of PKC.

Comparative Analysis of 12-O-Tiglylphorbol-13-isobutyrate with Other Phorbol Esters

Comparing 12-O-Tiglylphorbol-13-isobutyrate with other well-characterized phorbol esters highlights the subtle yet significant impact of structural variations on biological outcomes.

Like the prototypical phorbol esters PMA and phorbol-12,13-dibutyrate (B8117905) (PDBu), 12-O-Tiglylphorbol-13-isobutyrate is a potent activator of PKC. nih.govwikipedia.org This shared mechanism of action means they can elicit similar cellular responses, such as inflammation and cell proliferation. wikipedia.org However, the potency and specific nature of these responses can vary. PMA is generally considered one of the most potent phorbol esters. nih.gov PDBu is also a strong PKC activator, but its more hydrophilic nature compared to PMA can lead to different cellular dynamics. nih.govresearchgate.net Studies comparing PMA and PDBu have shown differences in their ability to induce proliferation in certain cell types and in their priming effects on neutrophils, suggesting that despite a common target, their cellular effects are not identical. nih.govnih.gov The unique acyl chains of 12-O-Tiglylphorbol-13-isobutyrate position its activity within this spectrum, with its specific biological profile being a direct consequence of its structure.

The diverse structures of phorbol esters allow for a range of interactions with PKC isoforms, leading to differential modulation of their activity. nih.gov The affinity of a phorbol ester for PKC is not solely dependent on the presence of the phorbol core but is significantly influenced by the side chains at C-12 and C-13. nih.gov For example, the presence of two acyl groups on the tigliane skeleton generally leads to higher activity, which is diminished if a hydroxyl group remains free at C-12. acs.org Phorbol esters act as functional analogues of diacylglycerol (DAG), but their metabolic stability is much greater, leading to prolonged PKC activation. wikipedia.orgucsd.edu This sustained activation can lead to the downregulation of PKC over time. nih.gov Furthermore, some phorbol esters have been shown to modulate neurotransmitter release by acting on both PKC and Munc13 proteins, another family of phorbol ester receptors, indicating a complexity of action beyond simple PKC activation. nih.govnih.gov

Interactive Table: Comparison of Phorbol Esters

| Compound | C-12 Substituent | C-13 Substituent | Relative Lipophilicity | General Potency |

| 12-O-Tiglylphorbol-13-isobutyrate | Tigloyl | Isobutyryl | Moderate-High | Potent |

| PMA/TPA | Myristoyl (C14) | Acetyl (C2) | High | Very Potent |

| PDBu | Butyryl (C4) | Butyryl (C4) | Moderate | Potent |

| Phorbol 12,13-diacetate | Acetyl (C2) | Acetyl (C2) | Low | Less Potent |

Rational Design and Synthesis of 12-O-Tiglylphorbol-13-isobutyrate Analogues for Mechanistic Research

The rational design and chemical synthesis of phorbol ester analogues are powerful tools for dissecting their biological mechanisms. pnas.orgnih.gov While the total synthesis of phorbol itself is a complex, multi-step process, it opens the door to creating novel analogues that are not accessible from natural sources. wikipedia.orgnih.gov These synthetic efforts allow researchers to systematically alter the structure of compounds like 12-O-Tiglylphorbol-13-isobutyrate to probe the function of each part of the molecule. nih.gov For instance, by creating analogues with modified acyl chains or altered hydroxyl group configurations, scientists can map the specific interactions required for PKC binding and activation. nih.gov This approach has led to the development of simplified phorbol ester analogues that retain the key pharmacophoric features and can still bind to PKC, providing valuable insights into the minimal structural requirements for activity. nih.govnih.govresearchgate.net Such studies are crucial for developing a deeper understanding of PKC signaling and for potentially designing new therapeutic agents with more targeted actions.

Principles for Modulating PKC Binding Affinity and Isoform Specificity

The interaction of phorbol esters with PKC is a highly specific process governed by the intricate architecture of both the ligand and the protein. The binding occurs within the C1 domain of PKC, a region that is the natural receptor for the endogenous second messenger diacylglycerol (DAG). nih.gov Phorbol esters like 12-O-Tiglylphorbol-13-isobutyrate act as potent analogues of DAG, effectively hijacking this signaling pathway. nih.gov The binding affinity and isoform specificity of these compounds can be modulated by specific structural modifications.

The binding of phorbol esters to the C1 domain is primarily driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The tigliane backbone of the phorbol molecule provides a rigid scaffold that correctly positions key functional groups for interaction with the binding pocket. The ester groups at the C12 and C13 positions play a critical role in determining the potency and nature of the biological response. The length and branching of the acyl chains at these positions significantly influence the compound's lipophilicity and, consequently, its ability to partition into the cell membrane where PKC is activated. nih.gov

Research on a variety of phorbol esters has demonstrated that the nature of the C12 and C13 substituents is a key determinant of binding affinity. For instance, studies on different phorbol esters have shown that variations in the acyl chain length can lead to a broad maximum of irritant and tumor-promoting activities around tetradecanoate (B1227901) esters. nih.gov While specific binding affinity data for 12-O-Tiglylphorbol-13-isobutyrate is not extensively documented in comparative studies, the principles derived from related compounds suggest that the tiglate and isobutyrate moieties contribute to its specific biological activity profile.

Furthermore, different PKC isoforms exhibit distinct affinities for various phorbol esters, a phenomenon that underpins the concept of isoform-specific activation. nih.gov For example, studies have revealed that conventional PKCs (α, β, γ) and novel PKCs (δ, ε, η, θ) can be differentially activated by phorbol ester analogues. nih.gov This isoform specificity is thought to arise from subtle differences in the architecture of the C1 domains across the PKC family. The development of analogues with modified ester chains is a key strategy aimed at achieving more selective activation of individual PKC isoforms, which would be invaluable for dissecting their specific physiological and pathological roles.

Table 1: Key Structural Features of Phorbol Esters Influencing PKC Interaction

| Structural Feature | Role in PKC Interaction | Reference |

| Tigliane Backbone | Provides a rigid scaffold for the correct orientation of functional groups. | nii.ac.jp |

| C12 and C13 Ester Groups | Crucial for determining binding affinity and biological activity. The length and nature of the acyl chains influence lipophilicity and interaction with the binding pocket. | nih.govnii.ac.jp |

| C20 Hydroxyl Group | Important for forming a hydrogen bond network within the PKC binding site. | nih.gov |

| C4 Hydroxyl Group | Contributes to the hydrophilic interactions with the receptor. | nii.ac.jp |

| C9 Hydroxyl Group | Involved in the hydrogen bond network that stabilizes the ligand-receptor complex. | nih.gov |

Development of Chemical Probes for Targeted Biological Investigations

The potent and specific interaction of phorbol esters with PKC has led to their development as chemical probes for studying a wide range of biological processes. nih.gov These probes are essential tools for identifying and characterizing phorbol ester binding proteins, visualizing their subcellular localization, and investigating the dynamics of PKC activation. nih.govnih.govnih.gov

A primary strategy in the development of phorbol ester-based chemical probes involves the attachment of reporter groups, such as fluorophores or biotin, to the phorbol scaffold. The synthesis of fluorescent phorbol esters has been a significant advancement, enabling real-time imaging of their distribution within living cells. nih.govnih.gov These fluorescent probes have been instrumental in demonstrating that phorbol esters and, by extension, PKC activation, are localized to specific membrane compartments, including the plasma membrane and Golgi apparatus.

For these probes to be effective, the attached reporter group must not significantly interfere with the parent molecule's ability to bind to PKC. Therefore, the site of modification is critical. Often, the acyl chains at the C12 or C13 positions are functionalized to incorporate the reporter moiety, as this can often be done without abolishing biological activity. nih.gov

One example of a fluorescent phorbol ester probe is a derivative of 12-O-tetradecanoylphorbol-13-acetate (TPA) where a fluorescent group is attached to the C12 acyl chain. nih.gov Such probes have been used to investigate the kinetics of phorbol ester binding and their displacement by unlabeled ligands, providing quantitative insights into the ligand-receptor interaction. nih.gov While specific probes derived from 12-O-Tiglylphorbol-13-isobutyrate are not widely reported, the principles established with other phorbol esters provide a clear framework for their potential development and application.

In addition to fluorescent probes, biotinylated phorbol ester analogues have been synthesized for use in affinity purification and proteomics studies. These probes allow for the isolation and identification of phorbol ester-binding proteins from cell lysates, facilitating the discovery of novel targets and interaction partners.

Table 2: Examples of Phorbol Ester-Based Chemical Probes

| Probe Type | Reporter Group | Application | Reference |

| Fluorescent Probe | Fluorophore (e.g., NBD, Dansyl) | Live-cell imaging of probe localization, studies of PKC-membrane interactions. | nih.govnih.gov |

| Biotinylated Probe | Biotin | Affinity purification of phorbol ester binding proteins, proteomics studies. | |

| Radiolabeled Probe | Tritium ([³H]) | Receptor binding assays, quantification of binding sites. | nih.gov |

The continued development of more sophisticated and specific chemical probes based on the phorbol ester scaffold, potentially including derivatives of 12-O-Tiglylphorbol-13-isobutyrate, will undoubtedly provide deeper insights into the complex roles of PKC and other phorbol ester receptors in cellular signaling.

Methodological Approaches and Techniques in 12 O Tiglylphorbol 13 Isobutyrate Research

Isolation and Purification Methodologies from Natural Sources

12-O-Tiglylphorbol-13-isobutyrate is a naturally occurring compound found in the seed oil of Croton tiglium L., a plant belonging to the Euphorbiaceae family. d-nb.infomedchemexpress.com The isolation of this specific phorbol (B1677699) ester from the complex mixture of lipids and other related diterpenoids present in the seed oil is a challenging process that requires multi-step procedures.

The initial step in isolating 12-O-Tiglylphorbol-13-isobutyrate involves its extraction from the seeds of Croton tiglium. nih.gov Due to the toxic nature of the oil and the presence of a multitude of related compounds, the choice of solvent and extraction method is critical. nih.gov

A common approach begins with the extraction of the powdered seeds using a solvent such as acetone. This process yields a crude extract containing a mixture of phorbol esters, triglycerides, and other phytochemicals. d-nb.infonih.gov Another established method involves repeated extraction of the oil with methanol (B129727) to selectively partition the more polar phorbol esters away from the non-polar triglycerides. nih.gov

To streamline the process and remove the bulk of fatty acids, a transesterification step using sodium methylate can be employed. This reaction converts the fatty acid esters into their corresponding methyl esters, which can then be removed by extraction with a non-polar solvent like petroleum ether. This detoxification step leaves behind a mixture enriched with phorboids, including 12-O-Tiglylphorbol-13-isobutyrate. nih.gov

Table 1: Overview of Extraction Techniques for Phorbol Esters from Croton tiglium

| Step | Technique | Solvent/Reagent | Purpose | Reference |

|---|---|---|---|---|

| Initial Extraction | Solvent Extraction | Acetone or Methanol | To obtain a crude extract containing phorbol esters from seed material. | nih.gov, nih.gov |

| Purification | Liquid-Liquid Partition | Methanol/Petroleum Ether | To separate polar phorbol esters from non-polar triglycerides. | nih.gov |

| Detoxification | Transesterification | Sodium Methylate | To convert fatty acids to methyl esters for easier removal. | nih.gov |

Following initial extraction and enrichment, advanced chromatographic techniques are indispensable for purifying 12-O-Tiglylphorbol-13-isobutyrate from the complex mixture of closely related phorbol esters. nih.gov

Two-Dimensional Thin-Layer Chromatography (2D-TLC) has been utilized for the effective separation of phorbol diester constituents from croton oil. This method enhances resolution by developing the plate in two orthogonal directions with different solvent systems. medchemexpress.com A contrasting solvent strategy, such as a neutral or basic mobile phase in the first dimension and an acidic one in the second, can effectively separate complex lipid components. gerli.com This technique provides an excellent profile of the various diterpenoids present. medchemexpress.com

Reversed-Phase Overpressure Layer Chromatography (RP-OPLC) is a rapid and efficient method for the purification of phorbol diesters. OPLC is a form of planar chromatography where the mobile phase is forced through the stationary phase under external pressure, leading to faster separations and improved resolution compared to conventional TLC. The use of a reversed-phase stationary phase, such as C18-modified silica, allows for separation based on hydrophobicity. medchemexpress.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the final purification and analysis of 12-O-Tiglylphorbol-13-isobutyrate. novapublishers.com Reversed-phase HPLC, using columns with a C18 stationary phase and a gradient elution of solvents like acetonitrile (B52724) and water, is particularly effective. sigmaaldrich.comnovapublishers.com This technique separates compounds based on their differential partitioning between the hydrophobic stationary phase and the polar mobile phase, yielding highly pure fractions of the target compound. novapublishers.com Preparative HPLC is often the final step to obtain the compound in sufficient quantity and purity for subsequent structural and biological studies. researchgate.net

Table 2: Chromatographic Methods in the Purification of 12-O-Tiglylphorbol-13-isobutyrate

| Technique | Stationary Phase | Principle | Advantage | Reference |

|---|---|---|---|---|

| 2D-TLC | Silica Gel | Enhanced separation by using two different mobile phases in orthogonal directions. | Improved resolution of complex mixtures over 1D-TLC. | medchemexpress.com, gerli.com |

| RP-OPLC | Reversed-Phase (e.g., C18) | Planar chromatography under external pressure for faster, more efficient separation. | Rapid purification with high resolution. | medchemexpress.com |

| HPLC | Reversed-Phase (e.g., C18) | High-resolution separation based on hydrophobicity using a high-pressure solvent system. | High purity and quantification capabilities. | novapublishers.com, researchgate.net |

Structural Elucidation and Confirmation in Research Contexts

Once 12-O-Tiglylphorbol-13-isobutyrate is isolated in a pure form, its exact chemical structure must be unequivocally confirmed. This is accomplished through a combination of powerful spectroscopic techniques that provide detailed information about its molecular formula, connectivity, and stereochemistry.

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. d-nb.inforesearchgate.net For 12-O-Tiglylphorbol-13-isobutyrate, HRESIMS would confirm the molecular formula C₂₉H₄₀O₈. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive evidence for the structural arrangement of atoms. A suite of 1D and 2D NMR experiments is employed:

¹H NMR: Identifies the different types of protons in the molecule and their chemical environment.

¹³C NMR: Identifies the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying the ester linkages by showing correlations between protons on the phorbol skeleton (like H-12) and the carbonyl carbons of the tiglyl and isobutyryl groups. d-nb.info The specific chemical shifts and coupling constants observed in these spectra are compared with data from known phorbol esters to confirm the identity and structure of 12-O-Tiglylphorbol-13-isobutyrate. d-nb.inforesearchgate.net

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Obtained | Specific Application for 12-O-Tiglylphorbol-13-isobutyrate | Reference |

|---|---|---|---|

| HRESIMS | Accurate molecular weight and elemental composition. | Confirmation of the molecular formula C₂₉H₄₀O₈. | researchgate.net, d-nb.info |

| ¹H and ¹³C NMR | Number and chemical environment of hydrogen and carbon atoms. | Provides the carbon-hydrogen framework of the tigliane (B1223011) diterpenoid core and the ester side chains. | researchgate.net, d-nb.info |

| 2D NMR (HMBC) | Long-range (2-3 bond) correlations between protons and carbons. | Confirms the attachment positions of the tiglyl group at C-12 and the isobutyryl group at C-13. | d-nb.info |

In Vitro Cellular and Biochemical Assay Systems

Following purification and structural confirmation, research on 12-O-Tiglylphorbol-13-isobutyrate often proceeds to investigate its biological activities using in vitro models. These assays provide a controlled environment to assess the compound's effects at a cellular and molecular level.

To evaluate the biological potential of 12-O-Tiglylphorbol-13-isobutyrate, researchers utilize established human tumor cell lines. nih.govresearchgate.net The selection of cell lines is typically based on the research hypothesis, for example, to screen for anticancer activity.

Commonly used models include the human promyelocytic leukemia cell line (HL-60) and the human lung carcinoma cell line (A549). nih.govresearchgate.net In these assays, the cells are cultured under standard conditions and then exposed to varying concentrations of the purified compound. The biological effect, such as cytotoxicity or inhibition of cell growth, is then measured.

The potency of the compound is often expressed as an IC₅₀ value, which represents the concentration of the compound required to inhibit a biological process (like cell growth) by 50%. Research has shown that 12-O-Tiglylphorbol-13-isobutyrate exhibits potent cytotoxic activity against both HL-60 and A549 cell lines, with reported IC₅₀ values of ≤ 0.02 µg/mL and ≤ 0.1 µg/mL, respectively. nih.govresearchgate.net These findings highlight its potential as a cytotoxic agent and provide a basis for further mechanistic studies.

Table 4: In Vitro Cytotoxicity of 12-O-Tiglylphorbol-13-isobutyrate

| Cell Line | Cell Type | Assay | Endpoint | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Cytotoxicity Assay | Cell Growth Inhibition | ≤ 0.02 | nih.gov, researchgate.net |

| A549 | Human Lung Carcinoma | Cytotoxicity Assay | Cell Growth Inhibition | ≤ 0.1 | nih.gov, researchgate.net |

Biochemical Assays for Protein Kinase C Activity

The primary molecular target for phorbol esters like 12-O-Tiglylphorbol-13-isobutyrate is Protein Kinase C (PKC). Consequently, a variety of biochemical assays are fundamental to understanding the compound's mechanism of action. These assays focus on detecting the activation and downstream effects of PKC.

Translocation Assays: A hallmark of conventional PKC isoform activation is their translocation from the cytosol to cellular membranes. Upon binding activators like diacylglycerol or phorbol esters, these PKC isoforms move to the plasma membrane or other cellular compartments. This movement is a critical step in their activation process. Translocation is typically visualized and quantified using techniques such as immunoblotting (Western blotting) of fractionated cell lysates (cytosolic and membrane fractions). For instance, studies on the related phorbol ester, phorbol 12,13-dibutyrate (PDBu), have shown that PKC isoforms translocate from the cytosol to membrane fractions with distinctly different time courses. nih.gov This translocation can be detected by observing the disappearance of the PKC protein band from the cytosolic fraction and its corresponding increase in the membrane fraction over time. nih.gov

Phosphorylation Assays: As kinases, the primary function of activated PKC is to phosphorylate substrate proteins. Therefore, measuring the phosphorylation of known PKC substrates is a direct method to quantify its activity. This can be achieved through several methods:

Western Blotting with Phospho-specific Antibodies: This is a widely used technique that employs antibodies specifically designed to recognize the phosphorylated state of a protein. For example, researchers use antibodies that detect endogenous cellular proteins only when they are phosphorylated at serine residues surrounded by specific amino acid motifs, which are characteristic of PKC substrates. researchgate.net

In Vitro Kinase Assays: These assays involve incubating purified PKC with a specific substrate and radiolabeled ATP (e.g., [γ-³²P]ATP). The amount of radioactivity transferred to the substrate is then measured, providing a direct readout of kinase activity.

Radioligand Binding Assays: These assays measure the binding of a radiolabeled phorbol ester, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), to PKC. tandfonline.compnas.org The binding affinity and the number of binding sites can be determined, providing insights into the ligand-receptor interaction. pnas.orgnih.gov Competition binding assays, where the ability of a non-labeled compound like 12-O-Tiglylphorbol-13-isobutyrate to displace the radioligand is measured, are used to determine the binding affinity (Ki) of the test compound. pnas.orgnih.gov

| Assay Type | Principle | Typical Method(s) | Information Gained |

| Translocation Assay | Measures the movement of PKC from the cytosol to cellular membranes upon activation. | Western Blotting of subcellular fractions. | Confirms activation of conventional PKC isoforms. |

| Phosphorylation Assay | Detects the transfer of a phosphate (B84403) group from ATP to a substrate protein by PKC. | Western Blotting with phospho-specific antibodies; In vitro kinase assays with radiolabeled ATP. | Direct measure of PKC enzymatic activity. |

| Radioligand Binding Assay | Quantifies the direct interaction between a radiolabeled phorbol ester and PKC. | Scatchard analysis using [³H]PDBu. | Binding affinity (Kd) and number of receptors (Bmax). |

Quantitative Assays for Cellular Proliferation, Differentiation, and Apoptosis Induction

The activation of PKC by 12-O-Tiglylphorbol-13-isobutyrate can trigger a cascade of cellular events, leading to changes in cell growth, maturation, and programmed cell death. A variety of quantitative assays are employed to measure these outcomes.

Cellular Proliferation Assays: These assays measure the rate of cell division. A common method is the CCK-8 assay, which uses a water-soluble tetrazolium salt to produce a colored formazan (B1609692) dye in the presence of metabolically active, proliferating cells. mdpi.com The amount of color produced is directly proportional to the number of living cells.

Cellular Differentiation Assays: These methods quantify the degree to which cells mature into specialized cell types. For example, in the study of adipocyte (fat cell) differentiation, Oil Red O staining is a widely used quantitative method. pnas.org This dye stains intracellular lipid droplets, and after staining, the dye can be eluted and measured photometrically to provide a quantitative assessment of differentiation. pnas.org

Apoptosis Induction Assays: Apoptosis, or programmed cell death, is a key process regulated by PKC. Flow cytometry is a powerful tool for quantifying apoptosis. One method involves staining cells with a DNA-binding dye like acridine (B1665455) orange. nih.gov Apoptotic cells can be identified and quantified as a distinct population with lower DNA stainability compared to healthy, cycling cells. nih.gov This technique allows for the precise measurement of the percentage of apoptotic cells following treatment with a compound. nih.gov

| Cellular Process | Assay Example | Technique | Principle |

| Proliferation | CCK-8 Assay | Colorimetric | Measures metabolic activity proportional to the number of viable cells. mdpi.com |

| Differentiation | Oil Red O Staining | Photometric | Stains lipid droplets in differentiated adipocytes; eluted dye is quantified. pnas.org |

| Apoptosis | Acridine Orange Staining | Flow Cytometry | Identifies and quantifies apoptotic cells based on changes in DNA stainability. nih.gov |

Molecular Techniques for Gene Expression Analysis

To understand how 12-O-Tiglylphorbol-13-isobutyrate alters cell function, researchers investigate its effects on gene expression. Molecular techniques that measure changes in messenger RNA (mRNA) levels are crucial for this purpose.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive and widely used technique for quantifying the expression of specific genes. mdpi.comresearchgate.net It involves converting mRNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument. The rate of amplification is used to determine the initial amount of mRNA for the gene of interest. The accuracy of RT-qPCR heavily relies on the use of stable reference genes for normalization to avoid errors. mdpi.com

RNA Sequencing (RNA-Seq): This is a high-throughput sequencing technology that provides a comprehensive and unbiased view of the entire transcriptome (the complete set of RNA transcripts) in a cell at a given moment. mdpi.comresearchgate.netnih.gov After treating cells with a compound, total RNA is extracted and sequenced. The resulting data allows for the identification of differentially expressed genes between treated and untreated samples, revealing the global impact of the compound on gene expression and highlighting affected biological pathways. researchgate.netnih.gov For example, RNA-seq has been used to analyze transcriptomic changes in cells stimulated with phorbol esters to understand the underlying mechanisms of their effects. nih.govbmj.com

Computational and Molecular Modeling Approaches in Mechanistic Studies

Computational methods are indispensable for studying the interactions between small molecules like 12-O-Tiglylphorbol-13-isobutyrate and their protein targets. These approaches provide insights that are often difficult to obtain through experimental means alone.

Docking Studies for Characterization of Binding Sites and Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. tandfonline.com Docking studies are used to place phorbol esters into the binding site of the C1 domain, providing a static snapshot of the interaction. tandfonline.com This helps to identify the key amino acid residues involved in binding. For example, docking studies combined with MD simulations have helped classify different C1 domains based on the orientation of key residues like Pro-11, Trp/Tyr-22, and Gln-27, which play major roles in ligand binding. tandfonline.com These studies are essential for understanding the structural basis of ligand affinity and selectivity. nih.gov

Q & A

Basic Research Questions

Q. How is 12-O-Tiglylphorbol-13-isobutyrate structurally characterized, and what analytical methods are recommended for its identification?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). The compound's CAS number (92214-54-5) and molecular formula (C₂₉H₄₀O₈) are critical for cross-referencing spectral data. For purity validation, reverse-phase HPLC with UV detection at 254 nm is recommended, using acetonitrile-water gradients. Ensure comparison with certified reference standards .

Q. What are the primary pharmacological activities of 12-O-Tiglylphorbol-13-isobutyrate, and how are these activities quantified in vitro?

- Methodological Answer : The compound exhibits potent cytotoxic activity against cancer cell lines such as HL-60 (leukemia) and A549 (lung adenocarcinoma). Quantification involves MTT or CCK-8 assays to determine IC₅₀ values. For example, IC₅₀ values below 0.01 μM were reported for HL-60 and A549 cells in dose-response experiments spanning 24–72 hours. Include positive controls (e.g., cisplatin) and normalize results to solvent-only treated cells .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of 12-O-Tiglylphorbol-13-isobutyrate in apoptosis induction?

- Methodological Answer :

- Step 1 : Perform flow cytometry with Annexin V-FITC/PI staining to quantify apoptotic populations.

- Step 2 : Assess caspase activation (e.g., caspase-3/7) via fluorometric assays.

- Step 3 : Validate mitochondrial membrane potential changes using JC-1 dye.

- Controls : Include a non-apoptotic cell line (e.g., HEK-293) and pharmacological inhibitors (e.g., Z-VAD-FMK for caspases).

- Data Interpretation : Correlate apoptosis markers with dose-dependent cytotoxicity curves .

Q. What experimental strategies mitigate off-target effects when studying 12-O-Tiglylphorbol-13-isobutyrate’s protein kinase C (PKC) modulation?

- Methodological Answer :

- Strategy 1 : Use PKC isoform-specific inhibitors (e.g., Gö6983 for classical PKCs) to isolate target pathways.

- Strategy 2 : Employ siRNA knockdown of individual PKC isoforms in cell lines to confirm compound specificity.

- Strategy 3 : Validate findings in PKC-null cell models or via CRISPR-Cas9 knockout systems.

- Note : Cross-validate results with orthogonal assays (e.g., Western blot for phosphorylated PKC substrates) .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies (e.g., HL-60 vs. A549 cell lines)?

- Methodological Answer :

- Factor 1 : Cell line heterogeneity (e.g., A549’s epithelial origin vs. HL-60’s hematopoietic lineage) may influence drug uptake. Conduct permeability assays (e.g., PAMPA) to compare membrane penetration.

- Factor 2 : Assay duration and culture conditions (e.g., serum concentration, hypoxia). Standardize protocols across labs.

- Factor 3 : Batch variability in compound solubility. Use freshly prepared DMSO stocks and confirm stability via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.